molecular formula C9H16O2 B584859 (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one CAS No. 146231-63-2

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one

Cat. No. B584859
CAS RN: 146231-63-2
M. Wt: 156.225
InChI Key: PCMFQYDBDBUOKY-RNJXMRFFSA-N
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Description

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one, also known as DMP, is a cyclic ketone that has been extensively studied for its potential use in various scientific applications. This compound is a chiral molecule, which means that it has two enantiomers that have different chemical and biological properties. In recent years, researchers have focused on the synthesis, mechanism of action, and potential applications of DMP in various fields of science.

Mechanism of Action

The mechanism of action of (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one is not fully understood, but it is believed to involve the interaction of the molecule with specific proteins or enzymes in the body. (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one has been shown to inhibit the activity of certain enzymes, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. These effects may be responsible for its potential therapeutic effects in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one has several advantages for use in lab experiments, including its high purity and stability. However, it also has limitations, including its high cost and limited availability.

Future Directions

There are several future directions for research on (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one, including the development of new synthesis methods, the study of its potential therapeutic effects in various diseases, and the exploration of its potential applications in materials science and other fields of science. Additionally, further studies are needed to fully understand the mechanism of action of (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one and its interactions with specific proteins and enzymes in the body.

Synthesis Methods

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one can be synthesized using various methods, including the Diels-Alder reaction, the Claisen rearrangement, and the Pauson-Khand reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Claisen rearrangement involves the rearrangement of an allyl vinyl ether to form a cyclic ketone. The Pauson-Khand reaction involves the reaction of an alkyne, a carbonyl compound, and a transition metal catalyst to form a cyclic compound. Each of these methods has advantages and limitations, and the choice of method depends on the specific application.

Scientific Research Applications

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one has been studied extensively for its potential applications in various fields of science, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one has been used as a chiral auxiliary in the synthesis of complex molecules. In materials science, (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one has been used as a building block for the synthesis of new materials with unique properties. In medicinal chemistry, (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-5(2)8-6(3)7(4)9(10)11-8/h5-8H,1-4H3/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMFQYDBDBUOKY-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C(=O)O[C@H]1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one

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